

# Drinabant: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Drinabant |           |
| Cat. No.:            | B1670946  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Drinabant**, also known as AVE-1625, is a potent and selective antagonist of the cannabinoid receptor 1 (CB1).[1] Initially investigated for a range of therapeutic applications including obesity, schizophrenia, and Alzheimer's disease, its development was ultimately discontinued. [1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Drinabant**, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

#### **Chemical Structure and Identifiers**

**Drinabant** is a synthetic, small-molecule compound. Its chemical identity is defined by the following identifiers:



| Identifier        | Value                                                                                      |
|-------------------|--------------------------------------------------------------------------------------------|
| IUPAC Name        | N-[1-[bis(4-chlorophenyl)methyl]azetidin-3-yl]-N-(3,5-difluorophenyl)methanesulfonamide[2] |
| SMILES            | CS(=O)<br>(=O)N(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC<br>=C(C=C3)Cl)C4=CC(=CC(=C4)F)F[2]         |
| InChI Key         | IQQBRKLVEALROM-UHFFFAOYSA-N[2]                                                             |
| Molecular Formula | C23H20Cl2F2N2O2S                                                                           |
| CAS Number        | 358970-97-5                                                                                |

# **Physicochemical Properties**

A summary of the key physicochemical properties of **Drinabant** is presented in the table below. While experimental data for melting and boiling points are not readily available in the public domain, other computed and experimental properties provide insight into its characteristics.

| Property         | Value                                                                                                                          | Source                                 |
|------------------|--------------------------------------------------------------------------------------------------------------------------------|----------------------------------------|
| Molecular Weight | 497.4 g/mol                                                                                                                    | PubChem                                |
| XLogP3           | 5.6                                                                                                                            | PubChem                                |
| Solubility       | Soluble in DMSO. Insoluble in water. Soluble in DMF (15 mg/ml), DMSO:PBS (pH 7.2) (1:2) (0.3 mg/ml), and Ethanol (0.15 mg/ml). | MedKoo Biosciences, Cayman<br>Chemical |
| Appearance       | Crystalline solid                                                                                                              | Cayman Chemical                        |

### **Pharmacological Properties**

**Drinabant** functions as a selective antagonist of the CB1 receptor. Its pharmacological activity has been characterized through various in vitro assays, demonstrating high affinity and potent functional antagonism.



| Parameter                  | Value                                                   | Description                                                                                                                          |
|----------------------------|---------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action        | Selective Cannabinoid<br>Receptor 1 (CB1) Antagonist    | Drinabant binds to the CB1 receptor, blocking the effects of endogenous cannabinoids and other agonists.                             |
| Binding Affinity (Ki)      | 0.16 - 0.44 nM                                          | Represents the concentration of Drinabant required to occupy 50% of the CB1 receptors in a radioligand binding assay.                |
| Functional Activity (IC50) | 25 nM (human CB1 receptor),<br>10 nM (rat CB1 receptor) | Represents the concentration of Drinabant that inhibits 50% of the functional response induced by a CB1 agonist in a cellular assay. |

### **Experimental Protocols**

Detailed experimental protocols for the synthesis, purification, and specific analytical characterization of **Drinabant** are not extensively available in peer-reviewed literature. However, a general synthetic approach is described in patent literature, and standard methodologies for the analysis of related compounds and for in vitro pharmacological profiling are well-established.

#### **Synthesis**

A patented method describes the synthesis of N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide. The synthesis generally involves the reaction of key intermediates to construct the final molecule.





Click to download full resolution via product page

A simplified workflow for the synthesis of **Drinabant**.

#### **Purification**

Purification of diarylmethane derivatives like **Drinabant** typically involves chromatographic techniques. Column chromatography using silica gel is a common method for separating the desired product from reaction byproducts and unreacted starting materials. Recrystallization from a suitable solvent system can be employed as a final purification step to obtain a high-purity crystalline solid.





Click to download full resolution via product page

A general workflow for the purification of **Drinabant**.

#### **Analytical Characterization**

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of **Drinabant** would be confirmed using <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy. The spectra would be expected to show characteristic signals for the aromatic protons and carbons of the dichlorophenyl and difluorophenyl rings, the azetidine ring protons, and the methyl group of the methanesulfonamide moiety.

Mass Spectrometry (MS): The molecular weight and fragmentation pattern of **Drinabant** would be determined by mass spectrometry. Electrospray ionization (ESI) is a common technique for



such molecules. The fragmentation of aromatic sulfonamides can involve the loss of SO2.

#### **In Vitro Pharmacological Assays**

Radioligand Binding Assay (for Ki determination):

This assay measures the affinity of **Drinabant** for the CB1 receptor by competing with a radiolabeled ligand, such as [<sup>3</sup>H]-CP55940.

- Membrane Preparation: Membranes from cells expressing the human CB1 receptor are prepared.
- Incubation: A fixed concentration of [<sup>3</sup>H]-CP55940 is incubated with the cell membranes in the presence of varying concentrations of **Drinabant**.
- Separation: Bound and free radioligand are separated by rapid filtration.
- Detection: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
- Data Analysis: The concentration of **Drinabant** that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.





Click to download full resolution via product page

Workflow for a radioligand binding assay.

GTPyS Binding Assay (for functional activity):

This functional assay measures the ability of **Drinabant** to antagonize G-protein activation by a CB1 receptor agonist, such as WIN55212-2.

• Membrane Preparation: Membranes from cells expressing the CB1 receptor are used.



- Incubation: Membranes are incubated with a CB1 agonist (e.g., WIN55212-2), [35S]GTPγS, and varying concentrations of **Drinabant**.
- Separation: The reaction is terminated, and bound [35S]GTPyS is separated from unbound.
- Detection: The amount of incorporated [35S]GTPyS is measured.
- Data Analysis: The concentration of **Drinabant** that inhibits 50% of the agonist-stimulated [35S]GTPyS binding (IC50) is determined.





Click to download full resolution via product page

Workflow for a GTPyS binding assay.

# **Signaling Pathway**

**Drinabant**, as a CB1 receptor antagonist, blocks the canonical Gαi/o-coupled signaling pathway activated by endocannabinoids (e.g., anandamide, 2-AG) or synthetic agonists. This pathway normally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.



Click to download full resolution via product page

CB1 receptor signaling pathway and the antagonistic action of **Drinabant**.

#### Conclusion

**Drinabant** is a well-characterized, potent, and selective CB1 receptor antagonist. This guide has summarized its key chemical, physical, and pharmacological properties, providing a foundational resource for researchers. While detailed, publicly available experimental protocols



for its synthesis and analysis are limited, the general methodologies described herein offer a framework for its handling and further investigation in a laboratory setting. The provided data and workflows are intended to facilitate future research into the pharmacology of cannabinoid receptors and the development of novel therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Drinabant Wikipedia [en.wikipedia.org]
- 2. US20080312205A1 Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide Google Patents [patents.google.com]
- To cite this document: BenchChem. [Drinabant: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670946#drinabant-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com